molecular formula C24H23N3O3S3 B2526976 N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899734-67-9

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2526976
CAS No.: 899734-67-9
M. Wt: 497.65
InChI Key: LHRRTFNSGYIOPB-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S3 and its molecular weight is 497.65. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Novel Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed through molecular hybridization. These compounds, synthesized from aryl thioamides, were evaluated for their in vitro Mycobacterium smegmatis (MS) GyrB ATPase assay, Mycobacterium tuberculosis (MTB) DNA gyrase supercoiling assay, antituberculosis activity, and cytotoxicity. Among them, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate showed promising activity against all tests with MS GyrB IC50 of 24.0 ± 2.1 μM, 79% inhibition of MTB DNA gyrase at 50 μM, MTB MIC of 28.44 μM, and no cytotoxicity at 50 μM (Jeankumar et al., 2013).

QSAR Studies on Benzothiazoles

A study involving several derivatives of N-(2-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzamides and thioureas explored their structure-activity relationships (QSAR) using semiempirical molecular orbital theory and density functional theory. This research aimed to understand the molecular basis of the activity of these compounds, focusing on amide substituents and their effects on molecular activity (Al-Masoudi et al., 2011).

Novel Anti-mycobacterial Chemotypes

Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were identified as new anti-mycobacterial chemotypes. A series of benzo[d]thiazole-2-carboxamides were prepared and assessed for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. This study highlights the therapeutic potential of these compounds in treating tuberculosis, with several showing promising MIC values in the low μM range (Pancholia et al., 2016).

Heterocyclic Synthesis and Biological Evaluation

Research on the synthesis and biological evaluation of 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides highlights the biological activities of such compounds. This work demonstrates the process of converting organic acids into esters, hydrazides, and ultimately, 1,3,4-oxadiazole-2-thiols, showcasing the diverse applications of these heterocyclic compounds in medicinal chemistry and drug design (Khalid et al., 2016).

Future Directions

The future directions for the study of benzothiazole derivatives could involve further exploration of their potential applications in various fields such as cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is the enzyme known as Fatty Acid Amide Hydrolase (FAAH) . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the breakdown of anandamide, a neurotransmitter involved in pain, mood, appetite, and other physiological processes .

Mode of Action

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide interacts with FAAH by binding to its active site, inhibiting the enzyme’s ability to break down anandamide . This results in increased levels of anandamide in the body, enhancing its effects .

Biochemical Pathways

The inhibition of FAAH by N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide affects the endocannabinoid system. This system is involved in a variety of physiological processes, including pain sensation, mood regulation, and appetite control. By increasing anandamide levels, the compound can potentially enhance these processes .

Pharmacokinetics

Its metabolism and excretion would depend on various factors, including its chemical structure and the individual’s metabolic enzymes .

Result of Action

The molecular and cellular effects of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide’s action primarily involve the enhancement of anandamide’s effects. By inhibiting FAAH, the compound increases anandamide levels, potentially leading to enhanced pain relief, mood elevation, and appetite stimulation .

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of N-(1,3-benzothiazol-2-yl)-N-benzyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide. For instance, the compound’s affinity data was measured at a pH of 8.0 and a temperature of 2°C . Changes in these conditions could potentially affect the compound’s interaction with FAAH and its overall effectiveness .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-benzyl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S3/c28-23(19-12-14-26(15-13-19)33(29,30)22-11-6-16-31-22)27(17-18-7-2-1-3-8-18)24-25-20-9-4-5-10-21(20)32-24/h1-11,16,19H,12-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHRRTFNSGYIOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N(CC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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